molecular formula C23H20N4O2S B3443605 3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea

3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea

Cat. No.: B3443605
M. Wt: 416.5 g/mol
InChI Key: XFPLJEUVPGBFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea is a complex organic compound featuring a quinoxaline core substituted with furan rings and a thiourea group

Properties

IUPAC Name

3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-3-11-27(12-4-2)23(30)24-16-9-10-17-18(15-16)26-22(20-8-6-14-29-20)21(25-17)19-7-5-13-28-19/h3-10,13-15H,1-2,11-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPLJEUVPGBFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The furan rings are then introduced through a series of electrophilic aromatic substitution reactions. Finally, the thiourea group is added via a nucleophilic substitution reaction using appropriate thiourea derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanone derivatives, dihydroquinoxaline derivatives, and various substituted thiourea compounds .

Scientific Research Applications

3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea is unique due to the presence of both furan rings and a thiourea group, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea
Reactant of Route 2
Reactant of Route 2
3-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-1,1-bis(prop-2-enyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.